Product packaging for EMA400(Cat. No.:CAS No. 152362-51-1)

EMA400

Cat. No.: B1671198
CAS No.: 152362-51-1
M. Wt: 507.6 g/mol
InChI Key: GHBCIXGRCZIPNQ-UHFFFAOYSA-N
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Description

EMA400 (also known as PD-126055) is a potent and highly selective angiotensin II type 2 receptor (AT2R) antagonist supplied for neuroscience and pharmacological research . This compound is part of a class of investigational molecules that have demonstrated significant promise in preclinical studies for the alleviation of neuropathic pain, a condition often refractory to existing treatments . With a molecular weight of 507.58 and a CAS Number of 152362-51-1, this compound is characterized by its high binding affinity and selectivity for the AT2R, making it a valuable pharmacological tool for probing the receptor's function . The core research value of this compound lies in its mechanism of action. The AT2 receptor is expressed in human peripheral nerves, including dorsal root ganglia neurons. Antagonism of this receptor by this compound is known to inhibit angiotensin II-induced sensitization of TRPV1 ion channels and attenuate the activation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways . These pathways are critically involved in neuron hyperexcitability and neurite outgrowth, key processes underlying neuropathic pain states . Preclinical efficacy has been demonstrated in rodent models of neuropathic pain, where this compound evoked dose-dependent anti-allodynia, supporting its potential as a novel, peripherally-acting analgesic agent . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. All in-depth experimentation should be guided by the relevant scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H29NO5 B1671198 EMA400 CAS No. 152362-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCIXGRCZIPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMA400 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,2-diphenylacetic acid with a suitable isoquinoline derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acyl chloride intermediate. This intermediate then undergoes nucleophilic substitution with a methoxy-substituted isoquinoline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

EMA400 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Applications in Pain Management

Neuropathic Pain Relief
EMA400 has been investigated for its analgesic properties, particularly in models of neuropathic pain. Studies have demonstrated that this compound can effectively reduce pain sensitivity linked to the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which are often upregulated in chronic pain conditions. By antagonizing AT2R, this compound decreases TRPV1 sensitivity, thereby alleviating pain signals.

Case Study: Efficacy in Animal Models

A pivotal study assessed the analgesic efficacy of this compound using a rat model of chronic constriction injury (CCI) to the sciatic nerve. Results indicated that administration of this compound significantly reduced mechanical allodynia compared to control groups. The study highlighted the potential for this compound to serve as a therapeutic agent for treating neuropathic pain, with implications for human clinical trials .

Study Model Dosage Outcome
Kowalski et al. (2008)Rat CCI modelVarious dosesSignificant reduction in pain sensitivity
Oertel et al. (2013)Human experimental pain modelsSingle dosesConfirmed analgesic effects

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution profiles, which are critical for achieving therapeutic concentrations in target tissues. Further studies are needed to elucidate its metabolism and excretion pathways.

Broader Therapeutic Implications

Beyond pain management, this compound's role as an AT2R antagonist opens avenues for research into other therapeutic areas:

  • Cardiovascular Health : Given the role of angiotensin II receptors in cardiovascular regulation, this compound may have potential applications in managing hypertension and heart failure.
  • Neuroprotection : Research indicates that AT2R antagonism may confer neuroprotective effects, suggesting potential utility in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of EMA400 involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function and signaling.

Comparison with Similar Compounds

Structural and Binding Affinity Comparisons

EMA400 is structurally related to earlier AT₂R antagonists, including EMA200 (PD-123,319) and EMA300 (PD-121,981), but differs in its substituents, which enhance receptor specificity and metabolic stability (Figure 1) .

Compound AT₂R IC₅₀ (nM) AT₁R IC₅₀ (nM) Selectivity (AT₂R/AT₁R)
This compound 39 (rat/human) >50,000 >1,280:1
EMA401 39 (rat/human) >50,000 >1,280:1
EMA402 800–1,200 >50,000 ~60:1
EMA200 100 >50,000 ~500:1
EMA300 80 >50,000 ~625:1

Data derived from radioligand binding assays in HEK-AT₂R/AT₁R cells

Key Findings :

  • This compound and its S-enantiomer (EMA401) exhibit 20–30× higher AT₂R binding affinity than the R-enantiomer (EMA402) .
  • This compound’s AT₂R selectivity over AT₁R exceeds 1,000-fold , reducing off-target effects compared to EMA200 and EMA300, which show lower selectivity (~500–625:1) .
Pharmacokinetic Profiles

This compound and EMA401 demonstrate superior pharmacokinetics (PK) compared to EMA200 and EMA300:

Parameter EMA200 EMA300 This compound EMA401
Plasma Clearance (L/h/kg) 9.3 6.1 0.7 1.1
Volume of Distribution (L/kg) 35.7 29.4 3.7 3.7
Oral Bioavailability (%) 5.9 7.1 28 33
Dose-Normalized AUC₀–∞ (ng·h/mL per mg/kg) 1.1 1.6 50–60 20–30

Data from single-dose PK studies in Sprague-Dawley rats

Key Findings :

  • This compound and EMA401 have 4–6× higher oral bioavailability (28–33%) than EMA200/EMA300 (5.9–7.1%) due to improved gastrointestinal absorption and metabolic stability .
  • This compound’s plasma clearance is 9× lower than EMA200’s, reducing dosing frequency .
Analgesic Efficacy in Neuropathic Pain Models

In the CCI rat model, this compound outperformed EMA200 and EMA300 in potency and duration of pain relief:

Compound ED₅₀ (mg/kg, i.p.) Time to Peak Effect (h) Dose-Normalized Efficacy (vs. EMA200)
This compound 0.01 0.5–0.75 250×
EMA300 0.6 1–2 60×
EMA200 2.5 2–4

Data from CCI and VZV-induced neuropathic pain models

Key Findings :

  • This compound’s analgesic potency is 60× higher than EMA300 and 250× higher than EMA200 .
Clinical Development Status
  • EMA401 (the S-enantiomer of this compound) was advanced to clinical trials due to its 33% oral bioavailability and 10,000× AT₂R selectivity , avoiding blood-brain barrier penetration and central side effects .
  • In contrast, EMA200 and EMA300 were deprioritized due to poor PK and lower efficacy .

Biological Activity

EMA400, a small molecule compound, is primarily recognized as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This compound has garnered significant attention for its potential therapeutic applications, particularly in the realm of pain management and neuroprotection. The biological activity of this compound is underpinned by its pharmacological properties, which are crucial for understanding its mechanism of action and therapeutic potential.

This compound operates by selectively antagonizing the AT2R, which plays a pivotal role in various physiological and pathological processes. The AT2R is part of the renin-angiotensin system (RAS) and has been implicated in counter-regulatory mechanisms against the angiotensin II type 1 receptor (AT1R) . Activation of AT2R has been associated with vasodilation, anti-inflammatory effects, and neuroprotective actions, making it a target for drug development aimed at conditions such as neuropathic pain and fibrotic diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates that it is peripherally restricted and does not penetrate the blood-brain barrier significantly, which is advantageous for targeting peripheral pain without central side effects . It has shown efficacy in preclinical models for conditions such as diabetic neuropathy and post-surgical pain.

Table 1: Comparative Pharmacological Properties of this compound

PropertyThis compoundAT2R Antagonists (General)
SelectivityHighVariable
Blood-Brain Barrier PenetrationLowVariable
Primary TargetAT2RAT1R/AT2R
Therapeutic UseNeuropathic PainVarious

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy in treating peripheral neuropathic pain. In a Phase 2 trial, this compound demonstrated significant pain relief compared to placebo in patients suffering from diabetic neuropathy . The results indicated a favorable safety profile with minimal adverse effects, reinforcing its potential as a non-opioid analgesic.

Preclinical Studies

In preclinical studies using rodent models, this compound exhibited potent analgesic effects. For instance, it was shown to reduce pain-like behaviors in models of chemotherapy-induced peripheral neuropathy . This aligns with findings that suggest AT2R antagonism may alleviate pain through mechanisms involving modulation of inflammatory pathways and neuronal excitability.

Table 2: Summary of Preclinical Findings on this compound

Study TypeModelOutcome
Rodent Pain ModelChemotherapy-induced NeuropathySignificant pain reduction
Rodent Pain ModelDiabetic NeuropathyImproved mechanical allodynia
In Vitro StudiesNeuronal Cell LinesReduced inflammatory cytokine release

Q & A

Q. What structural and pharmacological features distinguish EMA400 from related compounds (e.g., EMA200, EMA300)?

this compound is a small molecule angiotensin II type 2 receptor (AT2R) antagonist with a complex structure featuring multiple aromatic rings and a hydroxyl group at its terminus. Unlike EMA200 (terminal -OH) and EMA300 (terminal O), this compound has additional aromatic rings, enhancing its binding specificity. Pharmacologically, this compound exhibits >1,000-fold higher affinity for AT2R over AT1R (IC50 <100 nM for AT2R vs. >50 mM for AT1R), critical for targeting neuropathic pain pathways .

Q. What in vivo models are standard for evaluating this compound’s efficacy in neuropathic pain?

The chronic constriction injury (CCI) rat model is widely used. In this model, mechanical allodynia is induced in the ipsilateral hindpaw, and single intraperitoneal (i.p.) bolus doses of this compound demonstrate dose-dependent pain relief. Efficacy metrics include paw withdrawal thresholds and time-dependent hypersensitivity measurements .

Q. How is this compound’s pharmacokinetic profile assessed in preclinical studies?

Bioanalytical methods like LC-MS/MS with internal standards (e.g., EMA401-d7) are used to quantify plasma concentrations. Key parameters include oral bioavailability (28% in rats), systemic exposure (C₀, Cₘₐₓ, AUC), and dose-normalized values. This compound shows 50–60-fold higher systemic exposure than EMA200/EMA300 due to lower plasma clearance (Cl) and volume of distribution (Vd) .

Advanced Research Questions

Q. How do structural enantiomers (EMA401/S-enantiomer vs. EMA402/R-enantiomer) affect AT2R binding and analgesic potency?

EMA401 (S-enantiomer) exhibits 20–30-fold higher AT2R binding affinity than EMA402 (IC50: 39 nM vs. >800 nM). This enantioselectivity translates to superior efficacy, with EMA401 producing pain relief at lower doses. Radioligand binding assays using cloned rat/human AT2R receptors validate this specificity .

Q. What methodological challenges arise when reconciling in vitro binding data with in vivo efficacy for this compound?

Discrepancies may stem from metabolic stability or tissue penetration. For example, this compound’s oral bioavailability (28%) and dose-normalized exposure are superior to EMA200/EMA300, aligning with its 60–250-fold higher analgesic potency in CCI rats. Researchers must integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro-in vivo gaps .

Q. How can researchers optimize experimental designs to assess this compound’s long-term safety and metabolite profiles?

Subchronic toxicity studies in rodents, paired with metabolite identification via high-resolution mass spectrometry (HRMS), are critical. This compound’s low plasma Cl (0.9 L/h/kg) and minimal AT1R off-target activity suggest favorable safety, but enantiomer-specific metabolism (e.g., EMA401) requires enantioselective analytical methods .

Q. What statistical approaches address variability in neuropathic pain models when testing this compound?

Mixed-effects models account for inter-animal variability in CCI studies. For example, mechanical allodynia data are analyzed using AUC comparisons and dose-response curves with 95% confidence intervals. Outliers are addressed via intention-to-treat (ITT) principles .

Q. How do researchers validate this compound’s target engagement in translational studies?

AT2R occupancy is measured using ex vivo autoradiography in rat dorsal root ganglia (DRG) post-EMA400 administration. Correlation between receptor occupancy and analgesia confirms target specificity. Cross-species binding assays (rat vs. human AT2R) further validate translational relevance .

Data Analysis & Contradiction Management

Q. How should contradictory results in enantiomer efficacy (EMA401 vs. EMA402) be interpreted?

Contradictions arise from differential binding kinetics. EMA401’s higher AT2R affinity and oral bioavailability (33% vs. EMA402’s <5%) explain its efficacy. Researchers must use enantiomer-pure samples and validate chiral stability in vivo to avoid racemization artifacts .

Q. What criteria ensure ethical rigor in this compound preclinical studies?

Compliance with Animal Welfare Act guidelines, including housing conditions (21°C, 12/12 light-dark cycle), ad libitum food/water, and approval by Institutional Animal Care and Use Committees (IACUC). Studies must minimize sample sizes via power analysis and report endpoints transparently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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